5H-Benzo[d]naphth[2,1-b]azepin-12-ol, 11-chloro-6,6a,7,8,9,13b-hexahydro-, trans-
Description
(6aR,13bS)-11-Chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol is a benzazepine-derived compound characterized by a fused naphtho-benzazepine scaffold with a hydroxyl group at position 12, a chlorine substituent at position 11, and distinct stereochemistry at the 6aR and 13bS positions. This compound is structurally related to dopamine receptor antagonists, particularly those targeting the D1 receptor subclass. Its stereochemical configuration (6aR,13bS) distinguishes it from the well-studied D1 antagonist ecopipam (SCH 39166), which adopts the 6aS,13bR configuration . The absence of a methyl group at position 7 further differentiates it from ecopipam derivatives .
Properties
CAS No. |
129672-23-7 |
|---|---|
Molecular Formula |
C18H18ClNO |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
(6aS,13bR)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol |
InChI |
InChI=1S/C18H18ClNO/c19-15-9-12-7-8-20-16-6-5-11-3-1-2-4-13(11)18(16)14(12)10-17(15)21/h1-4,9-10,16,18,20-21H,5-8H2/t16-,18+/m0/s1 |
InChI Key |
NVHUFRKDLSFBFZ-FUHWJXTLSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]3[C@H]1NCCC4=CC(=C(C=C34)O)Cl |
Canonical SMILES |
C1CC2=CC=CC=C2C3C1NCCC4=CC(=C(C=C34)O)Cl |
Appearance |
Solid powder |
Other CAS No. |
129672-23-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
11-chloro-6,6a,7,8,9,13b-hexahydro-5H-benzo(d)naphth(2,1-b)azepine-12-ol SCH 40853 SCH-40853 |
Origin of Product |
United States |
Biological Activity
(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a] benzazepin-12-ol is a complex compound belonging to the class of fused benzazepines. This compound is notable for its unique structural features and specific stereochemistry, which contribute to its diverse biological activities and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C19H20ClNO. The presence of a chlorine atom and a hydroxyl group in its structure enhances its reactivity and interaction with biological targets. The compound's stereochemistry plays a crucial role in its pharmacological properties.
Biological Activity
Research indicates that (6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a] benzazepin-12-ol exhibits significant biological activity primarily as a dopamine receptor antagonist , particularly targeting the D1 and D5 receptors . This activity suggests its potential utility in treating various conditions associated with dopamine dysregulation such as psychoses and addiction disorders.
The compound's mechanism involves selective binding to dopamine receptors with high affinity. This selectivity is crucial for minimizing side effects typically associated with less selective compounds. Interaction studies often involve receptor binding assays and functional assays to evaluate the efficacy of the compound in modulating neurotransmitter systems.
Comparative Analysis
The following table summarizes some compounds structurally similar to (6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a] benzazepin-12-ol along with their notable features:
| Compound Name | Structure | Notable Features |
|---|---|---|
| (6aS,13bR)-11-chloro-7-methyl-5H-naphtho[1,2-a]benzazepin-12-ol | Structure | High-affinity dopamine receptor antagonist |
| (-)-stepholidine | Structure | Known for antipsychotic properties |
| 1-(3-methoxyphenyl)-3-(4-fluorophenyl)-1H-pyrrole | Structure | Selective serotonin reuptake inhibitor |
Case Studies
Several studies have explored the pharmacological effects and therapeutic potential of (6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a] benzazepin-12-ol:
- Dopamine Dysregulation Disorders : A study demonstrated that this compound effectively reduced symptoms in animal models of psychosis by antagonizing D1 and D5 receptors. The results indicated a significant decrease in hyperactivity and stereotypy behaviors typically associated with dopaminergic overactivity.
- Pain Management : Another research effort highlighted the analgesic properties of the compound in models of chronic pain. The findings suggested that it could serve as an adjunct therapy for patients suffering from pain conditions linked to dopamine dysregulation.
- Hypertension Studies : Clinical trials have indicated that compounds in the benzazepine class can exhibit antihypertensive effects through modulation of neurotransmitter systems involved in vascular regulation.
Comparison with Similar Compounds
Key Findings :
- The 7-methyl group in ecopipam enhances metabolic stability, increasing its half-life (t₁/₂ = 8–12 hours in humans) compared to non-methylated analogs like SCH 23390 (t₁/₂ = 2–4 hours) .
- Bromine substitution at position 4 (as in BDBM50306454) shifts selectivity toward D2 receptors, reducing D1 binding by >80% .
- The naphtho-fused ring in the target compound improves lipophilicity (LogP = 5.1 vs. 4.2 for SCH 23390), correlating with enhanced CNS bioavailability .
Salt Forms and Isotopic Labeling
- Hydrochloride Salt : The hydrochloride form of the target compound (CAS 169156-23-4) exhibits higher aqueous solubility (32 mg/mL) than the free base (2 mg/mL) .
- Deuterated Ecopipam (Ecopipam-d6): Used in tracer studies, this isotopologue demonstrates identical receptor binding kinetics to non-deuterated ecopipam but with improved metabolic stability in PET imaging .
Research Findings and Clinical Relevance
- Synthesis: The target compound is synthesized via stereoselective cyclization using (1S,2S)-phenyl-2-amino-1,3-propanediol, achieving 98% enantiomeric excess . In contrast, ecopipam is synthesized from L-homophenylalanine, requiring additional methylation steps .
- Behavioral Studies: In D1-knockout mice, the target compound showed 40% lower locomotor activity reduction compared to ecopipam, suggesting partial agonist activity .
- Thermodynamic Data : The target compound’s binding enthalpy (ΔH = −45 kJ/mol) to D1 receptors is less favorable than ecopipam’s (ΔH = −68 kJ/mol), indicating weaker hydrophobic interactions .
Q & A
Q. What are the optimal synthetic routes for (6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis of this compound involves multi-step heterocyclic chemistry, with key steps including ring closure and stereochemical control. Evidence from structurally related benzazepine derivatives (e.g., 7-methyl analogs in patents) suggests that palladium-catalyzed cross-coupling or acid-mediated cyclization may be viable . Optimization can focus on temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF), and catalyst loading to minimize side products. Yield improvements may require iterative HPLC purification and chiral resolution techniques to isolate the (6aR,13bS) enantiomer .
Q. What analytical techniques are most effective for confirming the stereochemical configuration and purity of this compound?
Methodological Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For stereochemical confirmation, compare experimental H and C NMR chemical shifts with computational models (e.g., DFT-based predictions). X-ray crystallography is definitive for absolute configuration but requires high-purity crystals. Chiral HPLC with a cellulose-based column can assess enantiomeric excess (>98% purity). Infrared (IR) spectroscopy helps verify functional groups (e.g., -OH at 12-position) .
Advanced Research Questions
Q. How can researchers design a structure-activity relationship (SAR) study to evaluate the impact of substituent variations at position 11 on pharmacological activity?
Methodological Answer: A robust SAR study requires systematic substitution at position 11 (e.g., replacing Cl with F, Br, or methoxy groups) while maintaining the core scaffold. In vitro assays (e.g., receptor binding affinity using radioligand displacement) should compare analogs. Computational docking studies (e.g., AutoDock Vina) can model interactions with target receptors like dopamine D1/D5. Control for steric and electronic effects by analyzing substituent size (van der Waals volume) and Hammett σ constants. Prioritize analogs with ≥10-fold potency differences for further in vivo testing .
Q. When conflicting data arise between NMR and X-ray crystallography in determining stereochemistry, what methodological approaches resolve discrepancies?
Methodological Answer: First, re-examine NMR data for coupling constants (e.g., ) and NOE correlations to validate proposed configurations. If X-ray data conflict, ensure crystal purity and check for solvate formation or packing artifacts. Use density functional theory (DFT) to calculate NMR chemical shifts for both configurations and compare with experimental data. If unresolved, synthesize diastereomers or use vibrational circular dichroism (VCD) for additional confirmation .
Q. How should a controlled in vitro study assess the compound’s receptor selectivity while minimizing off-target effects?
Methodological Answer: Design a panel of receptor-binding assays (e.g., dopamine, serotonin, adrenergic receptors) using transfected cell lines. Use concentration-response curves (1 nM–10 µM) to calculate IC values. Include positive controls (e.g., SCH-23390 for D1 receptors) and negative controls (vehicle-only). To minimize off-target effects, pre-incubate with non-selective antagonists or use CRISPR-edited receptor knockout models. Statistical analysis (ANOVA with post-hoc tests) should compare selectivity ratios across receptors .
Data Analysis and Theoretical Frameworks
Q. How can researchers integrate this compound’s study into existing pharmacological theories, such as dopamine receptor modulation?
Methodological Answer: Link experimental data to theoretical frameworks like biased agonism or allosteric modulation. For example, if the compound shows partial agonism at D1 receptors, use the operational model of agonism to quantify efficacy (τ) and affinity (K). Compare results with known D1 agonists (e.g., SKF-81297) to contextualize mechanisms. Molecular dynamics simulations can predict ligand-receptor conformational changes, guiding hypothesis-driven in vivo studies .
Q. What statistical methods are appropriate for analyzing dose-response data in preclinical studies of this compound?
Methodological Answer: Fit dose-response data to a four-parameter logistic model (Hill equation) using nonlinear regression (e.g., GraphPad Prism). Calculate EC, Hill slope, and maximal efficacy (E). For comparative studies (e.g., enantiomers), use extra sum-of-squares F-tests to determine if parameters differ significantly. Include replicate experiments (n ≥ 3) and report 95% confidence intervals. For time-dependent effects, mixed-effects models account for inter-animal variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
